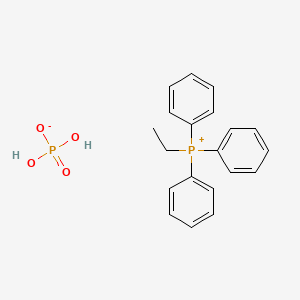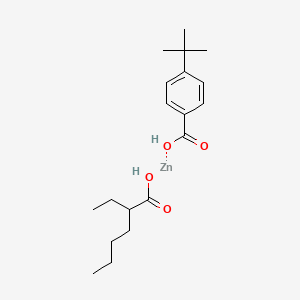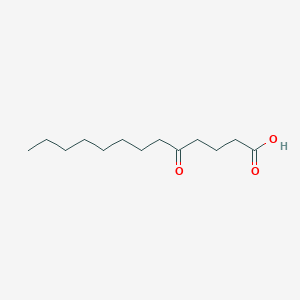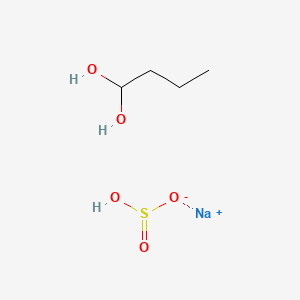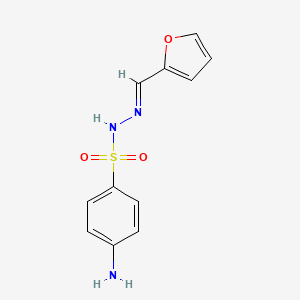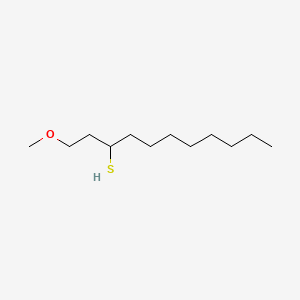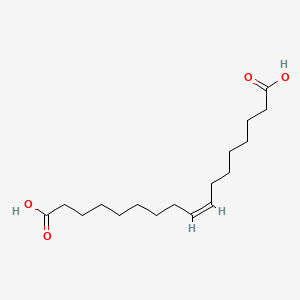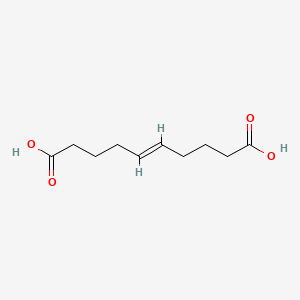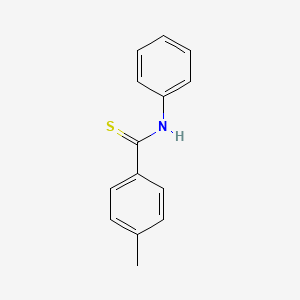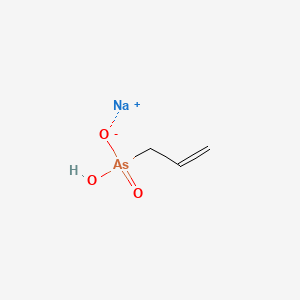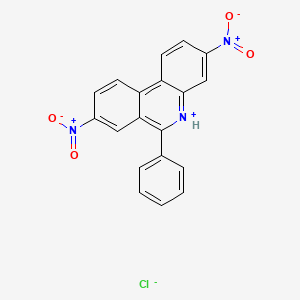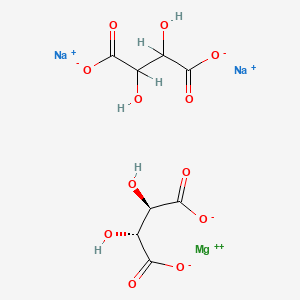
Magnesium disodium bis(R-(R*,R*))-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium disodium bis(R-(R*,R*))-tartrate is a coordination compound that features magnesium as the central metal ion coordinated to tartrate ligands. This compound is notable for its chiral properties, making it significant in various stereoselective synthesis processes. The tartrate ligands provide a unique chiral environment, which is essential in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of magnesium disodium bis(R-(R*,R*))-tartrate typically involves the reaction of magnesium salts with sodium tartrate under controlled conditions. The reaction is usually carried out in an aqueous medium, where magnesium chloride or magnesium sulfate is reacted with disodium tartrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired chiral compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial process also involves rigorous purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium disodium bis(R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.
Reduction: It can also be reduced, although this is less common.
Substitution: The tartrate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of magnesium, while substitution reactions can yield a variety of magnesium complexes with different ligands.
Applications De Recherche Scientifique
Magnesium disodium bis(R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying stereoselective biological processes.
Industry: The compound is used in the synthesis of fine chemicals and in the production of materials with specific chiral properties.
Mécanisme D'action
The mechanism by which magnesium disodium bis(R-(R*,R*))-tartrate exerts its effects is primarily through its chiral environment. The tartrate ligands create a specific spatial arrangement around the magnesium ion, which can influence the reactivity and selectivity of the compound in various reactions. This chiral environment is crucial in asymmetric synthesis, where the compound acts as a catalyst to produce enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Magnesium bis(oxalate): Another magnesium complex with chelating ligands, but with different reactivity and applications.
Magnesium bis(malate): Similar in structure but used in different contexts, particularly in biological systems.
Magnesium bis(citrate): Commonly used in medicinal and nutritional applications.
Uniqueness: Magnesium disodium bis(R-(R*,R*))-tartrate is unique due to its specific chiral properties, which make it particularly valuable in asymmetric synthesis. Its ability to create a chiral environment around the magnesium ion sets it apart from other magnesium complexes, making it a preferred choice in stereoselective reactions.
Propriétés
Numéro CAS |
527-34-4 |
|---|---|
Formule moléculaire |
C8H8MgNa2O12 |
Poids moléculaire |
366.43 g/mol |
Nom IUPAC |
magnesium;disodium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C4H6O6.Mg.2Na/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |
Clé InChI |
NPHUXQNETWXQEM-DGFHWNFOSA-J |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



